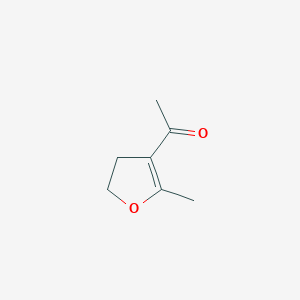
(2S)-2-amino-3-ethoxypropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-ethoxypropan-1-ol is an organic compound that features both an amino group and an ethoxy group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-ethoxypropan-1-ol typically involves the reaction of an appropriate epoxide with an amine. One common method is the reaction of ethylene oxide with ethanolamine under controlled conditions. This reaction is usually carried out in the presence of a catalyst to facilitate the opening of the epoxide ring and the subsequent formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as acidic or basic catalysts may be used to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions: (2S)-2-amino-3-ethoxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
(2S)-2-amino-3-ethoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of (2S)-2-amino-3-ethoxypropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the ethoxy group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
S-2-Amino-1-propanol: This compound is structurally similar but lacks the ethoxy group.
S-2-Amino-3-methoxypropanol: Similar structure with a methoxy group instead of an ethoxy group.
S-2-Amino-3-propoxypropanol: Similar structure with a propoxy group instead of an ethoxy group.
Uniqueness: (2S)-2-amino-3-ethoxypropan-1-ol is unique due to the presence of both an amino group and an ethoxy group, which confer specific chemical and physical properties. These properties make it suitable for a range of applications that similar compounds may not be able to fulfill.
特性
CAS番号 |
58577-92-7 |
|---|---|
分子式 |
C5H13NO2 |
分子量 |
119.16 |
IUPAC名 |
(2S)-2-amino-3-ethoxypropan-1-ol |
InChI |
InChI=1S/C5H13NO2/c1-2-8-4-5(6)3-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
InChIキー |
OCOQCJMDHZROCY-YFKPBYRVSA-N |
SMILES |
CCOCC(CO)N |
異性体SMILES |
CCOC[C@H](CO)N |
正規SMILES |
CCOCC(CO)N |
配列 |
X |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-2-[[5-(4-ethoxycarbonylphenyl)furan-2-yl]methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657817.png)
![ethyl N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]carbamate](/img/structure/B1657819.png)

![ethyl 2-[(5-bromofuran-2-yl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657821.png)
![dimethyl 2-[(E)-2-methyl-3-morpholin-4-ylprop-2-enylidene]propanedioate](/img/structure/B1657822.png)

![ethyl (2E)-2-[(2-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657827.png)
![ethyl (2Z)-2-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657828.png)
![2-[N-(2-hydroxyethyl)-4-[(2-methylphenyl)diazenyl]anilino]ethanol](/img/structure/B1657830.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(4-methoxycarbonylphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657831.png)


![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657834.png)
![2-(2,6-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-5-methyl-1,3-thiazolidin-4-one hydrochloride](/img/structure/B1657837.png)
